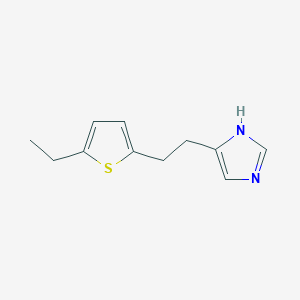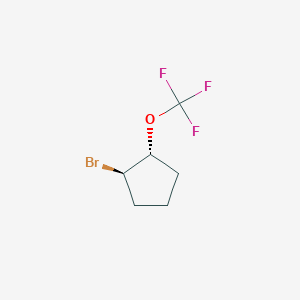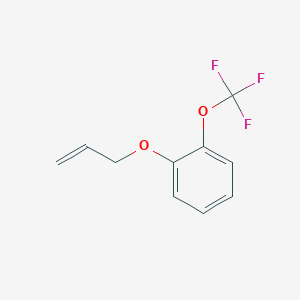
1-(Allyloxy)-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an allyloxy group and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-2-(trifluoromethoxy)benzene typically involves the reaction of 2-(trifluoromethoxy)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Allyloxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Allyloxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of 1-(Allyloxy)-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the allyloxy group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
(Trifluoromethoxy)benzene: Lacks the allyloxy group but shares the trifluoromethoxy functionality.
1-(Methoxy)-2-(trifluoromethoxy)benzene: Contains a methoxy group instead of an allyloxy group.
2-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of an allyloxy group.
Uniqueness: 1-(Allyloxy)-2-(trifluoromethoxy)benzene is unique due to the presence of both the allyloxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
276697-76-8 |
|---|---|
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
1-prop-2-enoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O2/c1-2-7-14-8-5-3-4-6-9(8)15-10(11,12)13/h2-6H,1,7H2 |
Clave InChI |
HQHWUHHFXZQWTR-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
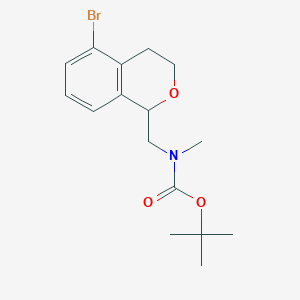
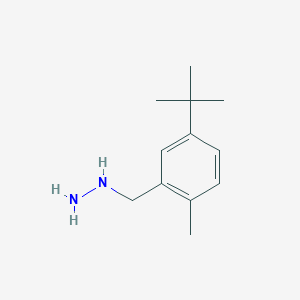
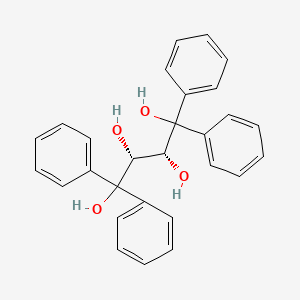
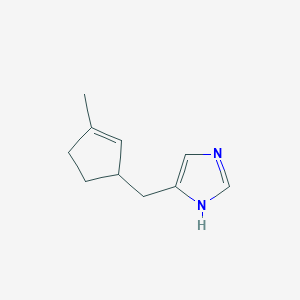

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)



